阿塞尔尼地平
概述
描述
阿泽尼地平是一种二氢吡啶类钙通道阻滞剂,主要用于治疗高血压。它由大塚制药株式会社在日本销售。 阿泽尼地平以其逐渐起效和持久的降压作用而闻名,与其他钙通道阻滞剂相比,其心率增加幅度最小 .
科学研究应用
阿泽尼地平具有广泛的科学研究应用,包括:
化学: 阿泽尼地平用于研究钙通道阻滞剂及其对血管平滑肌细胞的影响。
生物学: 阿泽尼地平的研究重点在于其对细胞钙内流的影响及其在调节血压中的作用。
医学: 阿泽尼地平用于临床研究,以评估其在控制高血压方面的疗效及其潜在的保护心脏、保护神经和抗动脉粥样硬化作用.
工业: 阿泽尼地平用于制药行业,用于开发降压药物和制剂。
作用机制
阿泽尼地平通过抑制血管壁平滑肌电压依赖性通道的跨膜钙内流起作用。钙通道分为多种类别,包括 L 型、T 型、N 型、P/Q 型和 R 型钙通道。 通过阻断这些通道,阿泽尼地平可以阻止平滑肌收缩,从而使血管平滑肌壁松弛,降低血压 .
生化分析
Biochemical Properties
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by Azelnidipine, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Cellular Effects
Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that Azelnidipine markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . Azelnidipine has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .
Molecular Mechanism
Azelnidipine’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
Azelnidipine has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that Azelnidipine may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, Azelnidipine has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by Azelnidipine than by nifedipine .
Metabolic Pathways
Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .
Transport and Distribution
Azelnidipine is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of Azelnidipine is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells
准备方法
合成路线和反应条件
阿泽尼地平可以通过多种方法合成。 一种常见的方法包括通过溶剂蒸发法均匀混合阿泽尼地平、丙烯酸树脂 E 和三羟甲基氨基甲烷的固体分散体来制备阿泽尼地平片 . 另一种方法包括通过将非α晶型溶解在两相有机溶剂中,然后加热冷却分离α晶型来制备阿泽尼地平α晶型 .
工业生产方法
阿泽尼地平的工业生产涉及使用固体分散技术和溶剂蒸发法,以确保高稳定性和提高溶解速率。 该工艺设计简单、可扩展,适用于大规模生产 .
化学反应分析
阿泽尼地平会发生各种化学反应,包括:
氧化: 阿泽尼地平在特定条件下会被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变阿泽尼地平的结构,可能改变其药理特性。
取代: 阿泽尼地平可以发生取代反应,其中特定的官能团被其他基团取代,导致形成新的化合物。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
阿泽尼地平通常与其他钙通道阻滞剂(如氨氯地平)进行比较。虽然两种化合物都能有效降低血压,但阿泽尼地平的起效时间更缓慢,作用时间更长。 此外,阿泽尼地平不会诱发反射性心动过速,这是其他钙通道阻滞剂的常见副作用 . 其他类似化合物包括硝苯地平、非洛地平和雷尔卡地平,它们各自具有独特的药代动力学和药效学特性。
属性
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
Record name | Azelnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123524-52-7 | |
Record name | Azelnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
Record name | Azelnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。